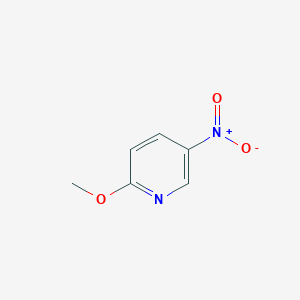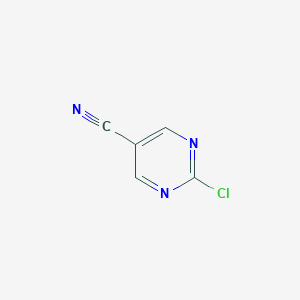
2-Metoxi-5-nitropiridina
Descripción general
Descripción
2-Methoxy-5-nitropyridine is a heterocyclic organic compound with the molecular formula C6H6N2O3. It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
2-Methoxy-5-nitropyridine is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
Target of Action
2-Methoxy-5-nitropyridine is primarily used in the synthesis of pyrrolopyridones . These compounds are potential protein tyrosine kinase inhibitors . Protein tyrosine kinases play a crucial role in cellular signal transduction pathways, which regulate cell growth, differentiation, metabolism, and migration .
Mode of Action
As a potential protein tyrosine kinase inhibitor, it likely interacts with the atp-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts the signal transduction pathways, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 2-Methoxy-5-nitropyridine are likely those regulated by protein tyrosine kinases. These include pathways involved in cell growth, differentiation, metabolism, and migration . By inhibiting protein tyrosine kinases, 2-Methoxy-5-nitropyridine can potentially disrupt these pathways, leading to downstream effects such as the inhibition of cell proliferation .
Result of Action
The molecular and cellular effects of 2-Methoxy-5-nitropyridine’s action would depend on its specific targets and the pathways it affects. As a potential protein tyrosine kinase inhibitor, its primary effect would likely be the disruption of signal transduction pathways, leading to changes in cellular processes such as cell growth and differentiation .
Análisis Bioquímico
Biochemical Properties
2-Methoxy-5-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of pyrrolopyridones. These pyrrolopyridones are known to inhibit protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within cells, making 2-Methoxy-5-nitropyridine a valuable tool in studying these pathways.
Cellular Effects
The effects of 2-Methoxy-5-nitropyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein tyrosine kinases, 2-Methoxy-5-nitropyridine can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events . This can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 2-Methoxy-5-nitropyridine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of protein tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition can disrupt various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, 2-Methoxy-5-nitropyridine may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-5-nitropyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-5-nitropyridine is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to 2-Methoxy-5-nitropyridine can lead to sustained inhibition of protein tyrosine kinases, resulting in prolonged alterations in cellular signaling and function.
Dosage Effects in Animal Models
The effects of 2-Methoxy-5-nitropyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of protein tyrosine kinases and associated cellular processes . Excessive doses of 2-Methoxy-5-nitropyridine can result in toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage range to achieve the desired effects without causing harm to the organism.
Metabolic Pathways
2-Methoxy-5-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the overall efficacy and safety of 2-Methoxy-5-nitropyridine in biochemical and pharmacological applications.
Transport and Distribution
Within cells and tissues, 2-Methoxy-5-nitropyridine is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of 2-Methoxy-5-nitropyridine is crucial for optimizing its use in research and therapeutic settings.
Subcellular Localization
The subcellular localization of 2-Methoxy-5-nitropyridine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-Methoxy-5-nitropyridine may accumulate in the cytoplasm or nucleus, where it can interact with target proteins and exert its biochemical effects. Understanding the subcellular localization of 2-Methoxy-5-nitropyridine is essential for elucidating its mechanism of action and optimizing its use in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitropyridine typically involves nitration of 2-methoxypyridine. One common method includes the reaction of 2-methoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position .
Industrial Production Methods: Industrial production of 2-Methoxy-5-nitropyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 2-Methoxy-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Comparación Con Compuestos Similares
- 2-Hydroxy-5-nitropyridine
- 2-Chloro-5-nitropyridine
- 2-Methoxypyridine
- 2-Nitropyridine
Comparison: 2-Methoxy-5-nitropyridine is unique due to the presence of both a methoxy and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Hydroxy-5-nitropyridine, the methoxy group in 2-Methoxy-5-nitropyridine makes it less polar and potentially more lipophilic, affecting its solubility and interaction with biological membranes .
Propiedades
IUPAC Name |
2-methoxy-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPLOZFIOAEYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202868 | |
| Record name | 2-Methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5446-92-4 | |
| Record name | 6-Methoxy-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5446-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5446-92-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the basicity order of aqueous dipolar aprotic solvents in relation to 2-Methoxy-5-nitropyridine?
A: The alkaline hydrolysis of 2-Methoxy-5-nitropyridine is significantly influenced by the basicity of the solvent environment. Research has established a specific order of basicity for various aqueous dipolar aprotic solvents, with Hexamethylphosphoramide and Dimethyl sulfoxide exhibiting the highest basicity, followed by Tetramethylurea, Dimethylformamide, Pyridine, Sulfolane, Acetonitrile, and finally Dioxane []. This order is primarily attributed to the hydrogen-bonding capacity of each solvent. Understanding this order is crucial as it directly affects the rate of hydrolysis of 2-Methoxy-5-nitropyridine in these solvents. []
Q2: How does Pyridine's behavior differ from other dipolar aprotic solvents in reactions involving 2-Methoxy-5-nitropyridine?
A: Unlike other dipolar aprotic solvents, Pyridine demonstrates a unique behavior in reactions with 2-Methoxy-5-nitropyridine. While most solvents influence the reaction rate based on their basicity, Pyridine acts as a direct nucleophilic catalyst []. This means Pyridine actively participates in the reaction mechanism, directly interacting with 2-Methoxy-5-nitropyridine to facilitate the substitution reaction. This catalytic behavior sets it apart from other solvents in the series.
Q3: Can 2-Methoxy-5-nitropyridine be used as a starting material for synthesizing other compounds?
A: Yes, 2-Methoxy-5-nitropyridine serves as a valuable starting material in organic synthesis, particularly for creating diverse 2,5-disubstituted pyridine derivatives []. The reactivity of the nitro group and the methoxy group allows for various transformations. For example, it can undergo amination reactions in the presence of liquid ammonia and potassium permanganate to yield 2-Amino-6-methoxyl-3-nitropyridine []. This versatility makes it a useful building block in the development of new compounds with potentially valuable properties.
Q4: Are there specific analytical techniques used to study 2-Methoxy-5-nitropyridine?
A: While the provided research doesn't delve into specific analytical methods for 2-Methoxy-5-nitropyridine, it highlights the use of ¹H NMR spectroscopy to assess the purity of related compounds []. This suggests that ¹H NMR, a common technique for structural characterization, is likely applicable to 2-Methoxy-5-nitropyridine as well. Additionally, considering its reactivity, techniques like UV-Vis spectroscopy to monitor reaction kinetics and perhaps mass spectrometry for product identification could be relevant in studying its chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)
![N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B154665.png)


